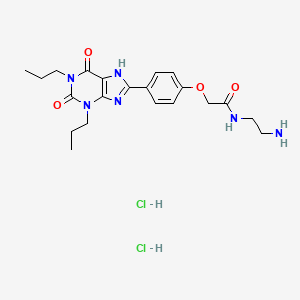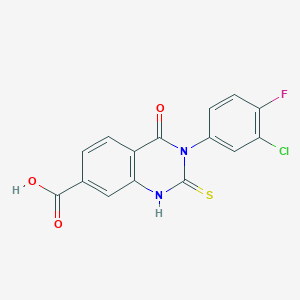![molecular formula C22H18N4O4S2 B2803798 N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide CAS No. 1116050-12-4](/img/structure/B2803798.png)
N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-Alkylated Arylsulfonamides as Selective Ligands
Research has demonstrated that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the design of selective 5-HT7 receptor ligands. These compounds exhibit potential for treating CNS disorders due to their antidepressant-like and pro-cognitive properties. For instance, specific N-alkylated arylsulfonamides have been identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, showcasing their relevance in developing treatments for complex diseases (Canale et al., 2016).
Synthetic Routes and Antimicrobial Activity
The synthesis of new heterocycles based on sulfonamide compounds has been explored, with studies showing that these compounds can exhibit significant antimicrobial activity. For example, the treatment of specific amino pyrazoles with acetyl benzene sulfonyl chloride has led to the creation of sulfonamides with potential antimicrobial applications (El‐Emary et al., 2002).
Novel Synthesis Methods
Innovative synthesis methods have been reported for creating sulfonamide derivatives, such as ambient-temperature synthesis techniques. These methods enable the efficient production of N-pyrazolyl imines, which are characterized by spectroscopic methods, demonstrating the versatility of sulfonamide chemistry in organic synthesis (Becerra et al., 2021).
Medicinal Chemistry Applications
Sulfonamides have also been integrated into the development of novel anticancer and antimicrobial agents. Through the manipulation of the sulfonamide structure, researchers have synthesized compounds with significant biological activity, indicating the potential for sulfonamides in drug development (Debbabi et al., 2016).
Sulfonamide Hybrids
The creation of sulfonamide hybrids, combining sulfonamides with other biologically active scaffolds, has led to compounds with varied pharmacological activities. This approach illustrates the adaptability of sulfonamide chemistry in creating multifunctional agents for potential therapeutic use (Ghomashi et al., 2022).
Propiedades
IUPAC Name |
7-cyclopropyl-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-31-14-6-2-12(3-7-14)20-24-19(30-25-20)10-32-22-23-16-9-18-17(28-11-29-18)8-15(16)21(27)26(22)13-4-5-13/h2-3,6-9,13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPQXKWYVOJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

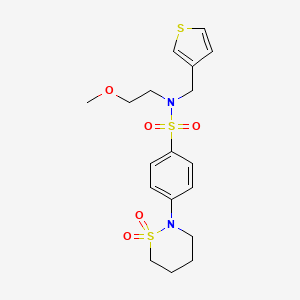

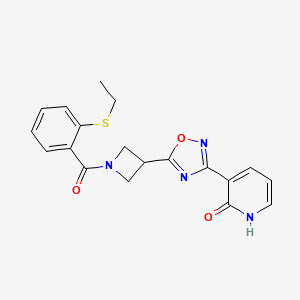
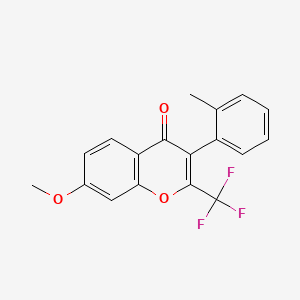
![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)
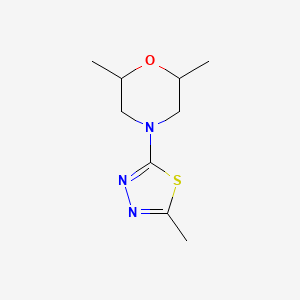
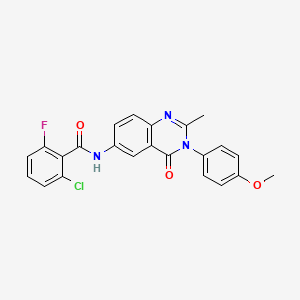
![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
